molecular formula C18H18N2O2S B5685711 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide CAS No. 5837-57-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B5685711
CAS No.: 5837-57-0
M. Wt: 326.4 g/mol
InChI Key: SWCSRHSLSIDUOE-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-ethoxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base to yield the final product .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-14-7-8-15-16(10-14)23-18(19-15)20-17(21)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSRHSLSIDUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973932
Record name N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5837-57-0
Record name N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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